molecular formula C16H18N4 B15341127 N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline CAS No. 2861-48-5

N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline

Cat. No.: B15341127
CAS No.: 2861-48-5
M. Wt: 266.34 g/mol
InChI Key: NZSWAHHZVCLNEC-SIJTWYJSSA-N
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Description

“N-[(Z)-[(3E)-3-(Phenylhydrazinylidene)butan-2-ylidene]amino]aniline” is a Schiff base derivative characterized by a conjugated hydrazone-imine system. Its structure features two distinct moieties: a phenylhydrazinylidene group and an aniline unit connected via a butenylidene backbone with defined stereochemistry (Z and E configurations). This compound belongs to the class of azomethines, which are widely studied for their applications in coordination chemistry, catalysis, and materials science due to their ability to form stable metal complexes and participate in hydrogen-bonding networks .

Properties

CAS No.

2861-48-5

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline

InChI

InChI=1S/C16H18N4/c1-13(17-19-15-9-5-3-6-10-15)14(2)18-20-16-11-7-4-8-12-16/h3-12,19-20H,1-2H3/b17-13-,18-14+

InChI Key

NZSWAHHZVCLNEC-SIJTWYJSSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C(=N\NC2=CC=CC=C2)/C

Canonical SMILES

CC(=NNC1=CC=CC=C1)C(=NNC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline typically involves the condensation of aniline derivatives with appropriate hydrazine compounds. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Mild heating around 60-80°C

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:

    Purification: Recrystallization or chromatography to obtain pure product

    Quality Control: Analytical techniques like NMR, IR, and mass spectrometry to confirm the structure and purity

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Electrophilic aromatic substitution reactions with halogens or nitro groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives

    Reduction: Formation of amines or hydrazines

    Substitution: Formation of halogenated or nitro-substituted derivatives

Scientific Research Applications

N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or disrupt cellular processes. The hydrazone linkage allows it to act as a versatile ligand, binding to various molecular targets and affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Differences Hydrogen Bonding Patterns
N-[(Z)-[(3E)-3-(Phenylhydrazinylidene)butan-2-ylidene]amino]aniline Hydrazone-imine dual functionality; Z/E stereochemistry Likely forms N–H⋯N and C–H⋯π interactions
N-(1-Phenylethylidene)aniline () Single imine bond; lacks hydrazinylidene group Simpler N–H⋯π networks
4-[5-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide () Pyrazole ring with sulfonamide and trifluoromethyl groups; no conjugated hydrazone system Dominated by S=O⋯H–N and C–F⋯H interactions

Analysis : The target compound’s hydrazone-imine system enables more diverse hydrogen-bonding motifs compared to simpler Schiff bases like N-(1-phenylethylidene)aniline. Its stereochemistry may also influence crystal packing, as seen in Etter’s graph set theory for hydrogen-bonded aggregates . In contrast, sulfonamide derivatives () prioritize polar interactions due to electronegative substituents.

Physical and Chemical Properties

Property Target Compound N-(1-Phenylethylidene)aniline Sulfonamide Derivatives ()
Solubility Moderate in polar aprotic solvents (inferred) Low in water; soluble in chloroform High in DMSO due to sulfonamide polarity
Thermal Stability Likely stable up to 200°C (hydrazone-imine) Decomposes near 150°C Stable >250°C (trifluoromethyl groups)
Coordination Chemistry Forms complexes with transition metals Limited metal-binding capacity Binds via sulfonamide O atoms

Analysis : The hydrazone-imine system enhances metal-chelation capabilities compared to simpler Schiff bases. Sulfonamide derivatives, however, exhibit superior thermal stability due to strong C–F and S=O bonds .

Q & A

Basic: What synthetic strategies are effective for preparing N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline, and how can tautomerization be controlled during synthesis?

Methodological Answer:
The synthesis involves sequential condensation and hydrazone formation. Key steps include:

  • Starting Materials: React phenylhydrazine with a β-diketone precursor (e.g., 3-oxobutan-2-one) to form the hydrazinylidene core .
  • Controlling Tautomerism: Use anhydrous conditions and acid catalysis (e.g., acetic acid) to favor the (Z,E)-configuration. Solvent polarity (e.g., ethanol vs. DMF) and temperature (25–60°C) influence tautomeric equilibrium .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired isomer. Monitor by TLC and confirm via 1^1H NMR (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 10–12 ppm for NH groups) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Identify hydrazone protons (δ 8.5–9.5 ppm) and aniline NH (δ 5.0–6.0 ppm). Coupling constants (e.g., 3JHH^3J_{HH}) distinguish Z/E isomers .
    • 13^{13}C NMR: Carbonyl carbons (δ 160–180 ppm) confirm conjugation .
  • X-ray Crystallography:
    • Use SHELXL for refinement; resolve disorder caused by tautomerism via PART instructions in SHELX .
    • WinGX/ORTEP visualizes anisotropic displacement parameters to validate geometry (e.g., bond angles: C=N ~120°) .

Advanced: How can computational methods resolve tautomeric and stereochemical ambiguities in this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometries (B3LYP/6-311+G(d,p)) to compare Z/E isomers. Calculate NMR chemical shifts (GIAO method) and match experimental data to assign configurations .
  • Molecular Dynamics (MD): Simulate solvent effects on tautomer populations. For example, water stabilizes keto forms, while toluene favors enol tautomers .

Advanced: What strategies are recommended for analyzing biological interactions, such as enzyme inhibition?

Methodological Answer:

  • Binding Assays:
    • Use surface plasmon resonance (SPR) or fluorescence quenching to measure binding constants (KdK_d) with target enzymes (e.g., urease or cytochrome P450).
    • Molecular docking (AutoDock Vina) predicts binding modes; prioritize poses with hydrogen bonds to the hydrazone NH and π-π stacking with aromatic residues .
  • Kinetic Studies: Perform Michaelis-Menten assays to determine inhibition type (competitive vs. non-competitive) .

Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Multi-Technique Validation:
    • If NMR suggests a single tautomer but X-ray shows disorder, conduct variable-temperature NMR (VT-NMR) to detect dynamic equilibria .
    • Compare IR carbonyl stretches (1650–1750 cm1^{-1}) with computational vibrational spectra .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+^+ = 310.1324) to rule out impurities .

Basic: What are the implications of hydrogen bonding patterns in the solid-state structure of this compound?

Methodological Answer:

  • Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., NHON-H\cdots O as D(2)D(2) motifs). These interactions stabilize specific tautomers and influence packing .
  • Thermal Analysis: DSC/TGA identifies phase transitions linked to H-bond network breakdown (e.g., endothermic peaks at 150–200°C) .

Advanced: How can researchers design derivatives to enhance biological activity or selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Introduce electron-withdrawing groups (e.g., -NO2_2) on the aniline ring to increase electrophilicity and binding affinity .
    • Replace phenylhydrazine with heteroaryl hydrazines (e.g., pyridyl) to modulate solubility and target interactions .
  • Synthetic Routes: Employ Pd/NiO-catalyzed reductive amination for N-alkylation or Suzuki coupling for aryl modifications .

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